molecular formula C11H14N2O2 B2576137 1-(4-Ethoxyphenyl)imidazolidin-2-one CAS No. 91181-04-3

1-(4-Ethoxyphenyl)imidazolidin-2-one

Cat. No.: B2576137
CAS No.: 91181-04-3
M. Wt: 206.245
InChI Key: LCGPJFVVOCIVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)imidazolidin-2-one is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of the ethoxyphenyl group at the 1-position of the imidazolidinone ring imparts unique chemical and physical properties to the compound. Imidazolidinones are widely recognized for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)imidazolidin-2-one can be achieved through several routes:

    Direct Carbonylation of Diamines: This method involves the reaction of 1,2-diamines with carbon monoxide in the presence of a catalyst.

    Intramolecular Hydroamidation: Propargylic ureas can undergo intramolecular hydroamidation to form imidazolidin-2-ones.

    Aziridine Ring Expansion: Aziridines can be converted to imidazolidin-2-ones through ring expansion reactions.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidin-2,4-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield imidazolidin-2-ol derivatives.

    Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Scientific Research Applications

1-(4-Ethoxyphenyl)imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals.

    Medicine: Imidazolidinones are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)imidazolidin-2-one can be compared with other imidazolidinones and related compounds:

    Imidazolidin-2-one: The parent compound without the ethoxyphenyl group.

    Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone ring.

    Hydantoin: A structurally related compound with a five-membered ring containing two nitrogen atoms and two carbonyl groups.

Properties

IUPAC Name

1-(4-ethoxyphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-10-5-3-9(4-6-10)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGPJFVVOCIVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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